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Cat. No.: B15612854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Asp-AMS, with the CAS number 828288-98-8, is a potent and specific inhibitor of aspartyl-

tRNA synthetase (AspRS), demonstrating a pronounced selectivity for the mitochondrial

isoform over its cytosolic and bacterial counterparts. This technical guide provides a

comprehensive overview of Asp-AMS, including its mechanism of action, quantitative inhibitory

data, relevant experimental protocols, and the downstream cellular signaling pathways affected

by its activity. The information is intended to support further research and development efforts

involving this molecule.

Core Compound Information
Property Value Reference

CAS Number 828288-98-8 N/A

Full Chemical Name
5'-O-[N-(L-

aspartyl)sulfamoyl]adenosine
N/A

Molecular Formula C₁₄H₁₉N₇O₉S N/A

Molecular Weight 461.41 g/mol N/A

Mechanism of Action
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Asp-AMS functions as a competitive inhibitor of aspartyl-tRNA synthetase (AspRS). It is an

analogue of the natural reaction intermediate, aspartyl-adenylate. By binding to the active site

of AspRS, Asp-AMS prevents the charging of tRNAAsp with aspartate, a critical step in protein

synthesis.

The inhibitory effect of Asp-AMS is significantly more potent against the human mitochondrial

aspartyl-tRNA synthetase (mt-AspRS) compared to the human cytosolic (cyt-AspRS) and

bacterial forms of the enzyme.

Quantitative Inhibitory Data
The inhibitory potency of Asp-AMS has been quantified through the determination of its

inhibition constant (Ki). The following table summarizes the reported Ki values for Asp-AMS
against different forms of aspartyl-tRNA synthetase.

Enzyme Target Ki Value
Fold-Increase in
Potency (vs. cyt-
AspRS)

Reference

Human mitochondrial

AspRS (mt-AspRS)
10 nM 30x [1]

Human cytosolic

AspRS (cyt-AspRS)
300 nM 1x [1]

Experimental Protocols
Synthesis of Asp-AMS
A general method for the synthesis of 5'-O-[N-(acyl)sulfamoyl]adenosine derivatives, including

Asp-AMS, can be achieved through solid-phase synthesis. This methodology offers a reliable

and efficient route to produce these compounds.

Workflow for Solid-Phase Synthesis of Asp-AMS:

Solid-phase synthesis workflow for Asp-AMS.
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A detailed protocol for a similar class of compounds involves the use of a Rink amide

polystyrene solid support with an appropriately protected ribo-purine starting material.[2] The

synthesis proceeds through a series of coupling and deprotection steps to build the final

molecule on the solid support, followed by cleavage and final purification.

Determination of Inhibitory Potency (Ki)
The inhibition constants (Ki) for Asp-AMS are determined through enzyme kinetic studies. A

common method employed for studying the binding of inhibitors to their target enzymes is

Isothermal Titration Calorimetry (ITC).

Experimental Workflow for Ki Determination using ITC:

Sample Preparation

Isothermal Titration Calorimetry Data Analysis

Prepare mt-AspRS/cyt-AspRS Solution

Titrate Asp-AMS into Enzyme Solution

Prepare Asp-AMS Solution

Measure Heat Change upon Binding Generate Binding Isotherm Fit Data to a Binding Model Calculate Ki, ΔH, and ΔS

Click to download full resolution via product page

Workflow for Ki determination using ITC.

In a typical ITC experiment, a solution of the enzyme (e.g., human mitochondrial aspartyl-tRNA

synthetase) is placed in the sample cell, and the inhibitor (Asp-AMS) is titrated into the cell in

small aliquots. The heat released or absorbed upon binding is measured, allowing for the

determination of the binding affinity (Ka), which can be used to calculate the inhibition constant

(Ki), as well as the enthalpy (ΔH) and entropy (ΔS) of binding.[1]

Analytical Methods
The characterization and quantification of Asp-AMS and related compounds can be performed

using standard analytical techniques.
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High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the

purification and purity assessment of Asp-AMS. A reversed-phase column with a suitable

mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or ammonium

formate) would be appropriate for separating Asp-AMS from starting materials and

byproducts.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the

synthesized Asp-AMS. When coupled with HPLC (LC-MS), it can provide both separation

and identification of the compound in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is

essential for the structural elucidation of Asp-AMS, confirming the connectivity of atoms

within the molecule.

Signaling Pathways and Cellular Consequences
The primary molecular event initiated by Asp-AMS is the inhibition of mitochondrial protein

synthesis due to the lack of charged tRNAAsp. This disruption of mitochondrial translation has

significant downstream consequences for cellular homeostasis, primarily through the activation

of cellular stress responses.

Signaling Pathway Activated by mt-AspRS Inhibition:
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Integrated Stress Response activation by mt-AspRS inhibition.
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Inhibition of mitochondrial aspartyl-tRNA synthetase leads to an accumulation of uncharged

tRNAAsp within the mitochondria. This accumulation is a signal of mitochondrial stress that can

activate the Integrated Stress Response (ISR).[3][4] The ISR is a key signaling network that

allows cells to adapt to various stress conditions. A central event in the ISR is the

phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by kinases such as

GCN2. Phosphorylated eIF2α leads to a global reduction in protein synthesis but selectively

promotes the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4,

in turn, upregulates the expression of genes involved in amino acid metabolism, oxidative

stress resistance, and apoptosis, in an attempt to restore cellular homeostasis.

Conclusion
Asp-AMS is a valuable research tool for studying the role of mitochondrial protein synthesis in

cellular physiology and disease. Its high potency and selectivity for mitochondrial AspRS make

it a precise probe for dissecting the consequences of mitochondrial translational stress. This

guide provides a foundational understanding of Asp-AMS, which should facilitate its application

in diverse research settings, from basic science to drug discovery. Further investigations into its

in vivo efficacy and pharmacokinetic properties are warranted to explore its full therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Asp-AMS (CAS Number
828288-98-8)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612854#asp-ams-cas-number-828288-98-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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